molecular formula C13H13NO B3263903 N,N-dimethylnaphthalene-1-carboxamide CAS No. 3815-24-5

N,N-dimethylnaphthalene-1-carboxamide

Cat. No.: B3263903
CAS No.: 3815-24-5
M. Wt: 199.25 g/mol
InChI Key: QOTWSCXRKFJOAW-UHFFFAOYSA-N
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Description

N,N-Dimethylnaphthalene-1-carboxamide: is an organic compound with the molecular formula C₁₃H₁₃NO and a molecular weight of 199.248 g/mol . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a carboxamide group attached to the naphthalene ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dimethylnaphthalene-1-carboxamide can be synthesized through the reaction of naphthalene-1-carboxylic acid with dimethylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride (SOCl₂) to activate the carboxylic acid, followed by the addition of dimethylamine to form the carboxamide .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and to minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles depending on the desired product

Major Products Formed:

    Oxidation: Naphthalene-1-carboxylic acid

    Reduction: Naphthylamine derivatives

    Substitution: Various substituted naphthalene derivatives

Mechanism of Action

The mechanism of action of N,N-dimethylnaphthalene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which are crucial for its binding affinity and specificity . The pathways involved in its action depend on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

  • N,N-Dimethylnaphthalene-2-carboxamide
  • N,N-Dimethylnaphthalene-1-sulfonamide
  • N,N-Dimethyl-1-naphthylcarboxamide

Comparison: N,N-Dimethylnaphthalene-1-carboxamide is unique due to its specific substitution pattern on the naphthalene ring, which influences its chemical reactivity and physical properties. Compared to its analogs, it may exhibit different sol

Properties

IUPAC Name

N,N-dimethylnaphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-14(2)13(15)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTWSCXRKFJOAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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